molecular formula C12H13N3O3 B14637123 5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 55371-09-0

5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione

Katalognummer: B14637123
CAS-Nummer: 55371-09-0
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: XVJAOKDKMDFCSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with acetyl and trimethyl substituents, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the pyrido[2,3-d]pyrimidine core with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, reflux conditions.

    Reduction: Sodium borohydride, room temperature.

    Substitution: Carboxylic anhydrides or acid chlorides, reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various acyl derivatives of the pyrido[2,3-d]pyrimidine core.

Wissenschaftliche Forschungsanwendungen

5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the acetyl and trimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

55371-09-0

Molekularformel

C12H13N3O3

Molekulargewicht

247.25 g/mol

IUPAC-Name

5-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H13N3O3/c1-6-5-8(7(2)16)9-10(13-6)14(3)12(18)15(4)11(9)17/h5H,1-4H3

InChI-Schlüssel

XVJAOKDKMDFCSL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.